
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse pharmacological activities. The structure of this compound includes a piperidine ring, a naphthalene moiety, and a phenylethyl group, making it a complex and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-naphthoic acid with 4-piperidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The phenylethyl group is then introduced through a nucleophilic substitution reaction using phenylethyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative coupling agents to minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of piperidine derivatives with biological targets.
Medicine: It is investigated for its potential pharmacological activities, including analgesic and anti-inflammatory effects.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with opioid receptors, which can lead to analgesic effects. The naphthalene moiety may contribute to the compound’s ability to cross cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, a potent synthetic opioid.
Meperidine: 1-methyl-4-phenylpiperidine-4-carboxylate, another synthetic opioid with analgesic properties.
Tetrahydrofuranylfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide, a fentanyl analog.
Uniqueness
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is unique due to its combination of a piperidine ring, a naphthalene moiety, and a phenylethyl group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C24H25NO3 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2-phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C24H25NO3/c26-24(27-15-12-18-6-2-1-3-7-18)20-16-19-8-4-5-9-22(19)23(17-20)28-21-10-13-25-14-11-21/h1-9,16-17,21,25H,10-15H2 |
InChI-Schlüssel |
VFNPEPXQVBIEBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CC(=CC3=CC=CC=C32)C(=O)OCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)
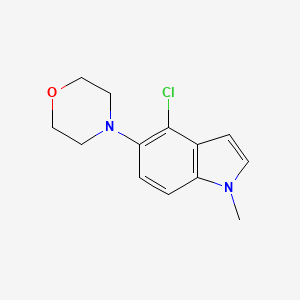
![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
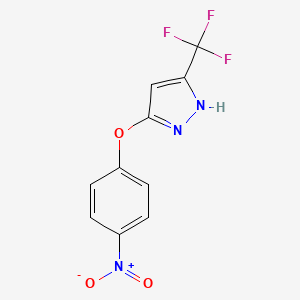
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole](/img/structure/B13899981.png)
![[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13899988.png)
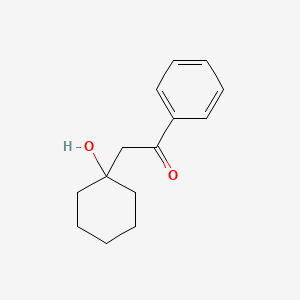
![5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13899997.png)

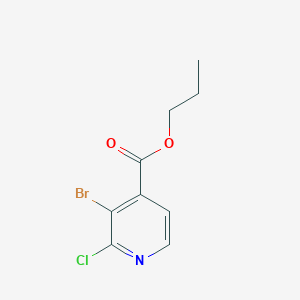
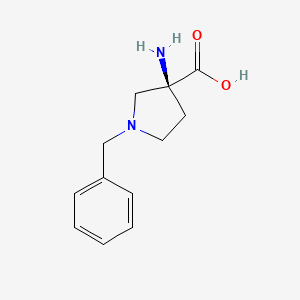
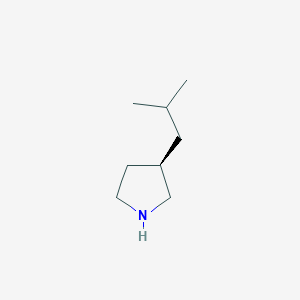
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium](/img/structure/B13900015.png)
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
